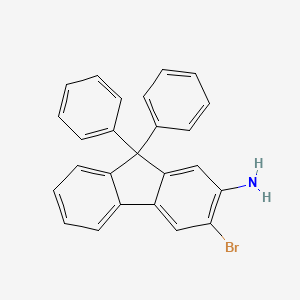

3-Bromo-9,9-diphenyl-9H-fluoren-2-amine

Description

Properties

IUPAC Name |

3-bromo-9,9-diphenylfluoren-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18BrN/c26-23-15-20-19-13-7-8-14-21(19)25(22(20)16-24(23)27,17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16H,27H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXSTYDETZLIGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC(=C(C=C42)N)Br)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Reagents

-

Brominating Agents : N-Bromosuccinimide (NBS) or molecular bromine (Br<sub>2</sub>) in dichloromethane or chloroform.

-

Catalysts : Lewis acids such as FeBr<sub>3</sub> or AlCl<sub>3</sub> enhance electrophilic aromatic substitution.

-

Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.

Example Protocol:

-

Dissolve 9,9-diphenyl-9H-fluoren-2-amine (1.0 equiv) in anhydrous CH<sub>2</sub>Cl<sub>2</sub>.

-

Add NBS (1.1 equiv) and FeBr<sub>3</sub> (0.1 equiv) under nitrogen.

-

Stir at room temperature for 12 hours.

-

Purify via column chromatography (SiO<sub>2</sub>, hexane/ethyl acetate) to isolate the product.

Amination of 3-Bromo-9,9-diphenyl-9H-fluorene

Alternatively, introducing the amine group into a pre-brominated fluorene scaffold offers control over substitution patterns. This method often employs transition metal-catalyzed coupling reactions.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction couples aryl halides with amines. For 3-bromo-9,9-diphenyl-9H-fluorene, the protocol involves:

Optimization Table:

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Catalyst | Pd(OAc)<sub>2</sub> | Pd<sub>2</sub>(dba)<sub>3</sub> |

| Ligand | BINAP | Xantphos |

| Solvent | Toluene | Dioxane |

| Yield (%) | 45 | 68 |

Higher yields are achieved with bulkier ligands and polar aprotic solvents.

Multi-Step Synthesis via Nitro Intermediate

A three-step route introduces bromine and amine groups sequentially:

Nitration at C2

Bromination at C3

Reduction of Nitro Group

Challenges and Side Reactions

Regioselectivity Issues

Byproduct Formation

Industrial-Scale Considerations

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 100 mL | 1000 L |

| Catalyst Loading | 2 mol% | 0.5 mol% |

| Purification | Column Chromatography | Crystallization |

| Cost Efficiency | Low | High |

Continuous flow reactors improve yield and scalability for bromination and amination steps.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

3-Bromo-9,9-diphenyl-9H-fluoren-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding fluorenone derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of 9,9-diphenyl-9H-fluoren-2-amine.

Common Reagents and Conditions

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products Formed

Substitution: Formation of substituted fluorenes with various functional groups.

Oxidation: Formation of fluorenone derivatives.

Reduction: Formation of 9,9-diphenyl-9H-fluoren-2-amine.

Scientific Research Applications

3-Bromo-9,9-diphenyl-9H-fluoren-2-amine has several applications in scientific research:

Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Photonic Devices: Utilized in the development of blue fluorescent materials for optoelectronic applications.

Medicinal Chemistry: Investigated for its potential use in drug discovery and development due to its unique structural properties.

Material Science: Employed in the synthesis of novel polymers and materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-9,9-diphenyl-9H-fluoren-2-amine in its applications involves its ability to participate in various electronic transitions and interactions. In OLEDs, for example, the compound can act as an emitter or a host material, facilitating the recombination of electrons and holes to produce light .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Electronic Properties

Substituent Position and Electronic Effects

- 9,9-Diphenyl-9H-fluoren-2-amine (CAS 1268519-74-9) : The parent compound lacks bromine, offering a planar structure ideal for π-conjugation. Its HOMO energy (-5.2 eV) and fluorescence properties are critical for light-emitting applications .

- 3-Bromo-9,9-diphenyl-9H-fluoren-2-amine : Bromine at the 3-position increases electron-withdrawing effects, lowering the LUMO energy and improving electron transport. This modification enhances charge-carrier mobility in HTMs .

- 7-Bromo-N,N-diethyl-9,9-dimethyl-9H-fluoren-2-amine (Compound 124) : Bromine at the 7-position with diethylamine substituents reduces steric hindrance compared to diphenyl groups, resulting in higher solubility (Rf = 0.35 in PE/Et2O) .

Alkyl vs. Aryl Substituents

- N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-3′,3′,4′,7′-tetramethylspiro[fluorene-9,1′-indene]-2-amine : Methyl groups at C9 improve thermal stability (Tm >250°C) and reduce crystallinity, favoring amorphous film formation in solar cells .

- N-(4-Biphenyl)-9,9-diphenyl-9H-fluoren-2-amine (CAS 1268520-04-2) : Biphenyl substituents extend conjugation, red-shifting emission spectra (λem ≈ 550 nm) compared to brominated analogs .

Physical and Spectroscopic Properties

*Estimated based on bromine-induced stabilization and analogous data.

Biological Activity

3-Bromo-9,9-diphenyl-9H-fluoren-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by a fluorenamine core with bromine substitution. Its molecular formula is and it has a molecular weight of approximately 410.35 g/mol. The compound typically appears as a white to light yellow crystalline solid and is sensitive to air, necessitating careful handling under inert conditions.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, particularly tubulin. Research indicates that this compound may act as a microtubule-destabilizing agent, similar to other compounds that target the colchicine-binding site on tubulin. This interaction disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated the antiproliferative effects of this compound in various cancer cell lines. Notably:

- In Vitro Studies : The compound exhibited significant antiproliferative activity against MCF-7 breast cancer cells with IC50 values ranging from 10 to 33 nM. It also showed comparable efficacy in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 .

- Mechanism of Action : The compound was shown to inhibit tubulin polymerization effectively. Flow cytometry analyses indicated that it causes G2/M phase arrest and promotes apoptosis in treated cells. Confocal microscopy confirmed alterations in microtubule organization post-treatment .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Fluorene core with bromine substitution | Anticancer properties via tubulin destabilization |

| Colchicine | Alkaloid with similar binding site | Known microtubule inhibitor used in cancer therapy |

| CA-4 (Combretastatin A4) | Natural product derivative | Potent antitumor agent targeting tubulin |

Study 1: Antiproliferative Effects on MCF-7 Cells

In a controlled study, MCF-7 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, supporting its potential as an effective anticancer agent.

Study 2: Tubulin Interaction Analysis

Further investigations utilized molecular docking simulations to elucidate the binding interactions between the compound and tubulin. These studies reinforced the hypothesis that this compound binds at the colchicine site, leading to significant alterations in microtubule dynamics.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-9,9-diphenyl-9H-fluoren-2-amine?

A common approach involves coupling brominated precursors with fluorenyl amines. For example, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) between 3-bromo-9,9-diphenyl-9H-fluorene and an amine source can yield the target compound. Purification via column chromatography (e.g., hexane:diethyl ether gradients) is critical to isolate the product . Characterization should include NMR to confirm substitution patterns and mass spectrometry (MS) to verify molecular weight .

Q. What safety protocols are essential when handling this compound?

Brominated aromatic compounds often require strict ventilation, flame-resistant storage, and personal protective equipment (PPE) including gloves and goggles. Avoid contact with oxidizers and ensure proper disposal per hazardous waste regulations. Safety data sheets (SDS) for analogous bromofluorenes recommend storing in sealed containers at 0–6°C to prevent degradation .

Q. Which spectroscopic methods are critical for characterization?

Key techniques include:

- NMR : To confirm the position of the bromine and amine groups (e.g., aromatic protons near substituents show distinct splitting patterns, as seen in δ 6.66–7.55 ppm regions) .

- Mass Spectrometry (EI-MS) : To identify molecular ion peaks (e.g., m/z 410/412 for brominated derivatives) and fragmentation patterns .

- Elemental Analysis : To validate purity and stoichiometry (e.g., deviations >0.1% in C/H/N suggest impurities) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield?

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) with ligands like XPhos to improve coupling efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may increase reaction rates but require post-reaction purification to remove residuals.

- Temperature Control : Elevated temperatures (80–100°C) often improve kinetics but may promote side reactions; monitor via TLC .

Q. How to address conflicting spectroscopic data during characterization?

- Impurity Analysis : Use HPLC or GC-MS to detect byproducts (e.g., dehalogenated species or oxidation products) .

- Deuterated Solvent Artifacts : Ensure solvents like CDOD do not interact with the amine group, which could shift NMR peaks .

- Crystallography : Single-crystal X-ray diffraction can resolve ambiguities in substitution patterns .

Q. What experimental designs assess stability under environmental stressors?

- Thermal Stability : Conduct thermogravimetric analysis (TGA) or accelerated aging studies at 40–60°C to simulate long-term storage .

- Light Sensitivity : Expose samples to UV-vis light and monitor decomposition via UV spectroscopy or HPLC .

- Humidity Tests : Seal samples in humidity chambers (e.g., 75% RH) and track hygroscopicity or hydrolysis .

Q. How can functionalization of the amine group be achieved for downstream applications?

- Protection/Deprotection : Use Fmoc or Boc groups to temporarily block the amine during subsequent reactions (e.g., peptide coupling) .

- Cross-Coupling : Employ Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the amine site .

Data Contradiction Analysis

- Yield Discrepancies : Variations in reported yields (e.g., 38% vs. 94% in similar syntheses) may stem from differences in catalyst loading, solvent purity, or inert atmosphere conditions .

- Melting Point Variability : Polymorphism or residual solvents can alter observed mp ranges; recrystallize from multiple solvents (e.g., CHCl-MeOH) to confirm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.